molecular formula C16H19N3O2 B3846427 N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide

N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide

Cat. No. B3846427
M. Wt: 285.34 g/mol
InChI Key: DOBIBQMGPFXFPJ-UHFFFAOYSA-N
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Description

The compound “N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its physical and chemical properties. For instance, the presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups attached to the pyridine ring. For example, a study on perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals discusses a metal-free and photo-free method for the perfluoroalkylative pyridylation of alkenes .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given that pyridine and its derivatives are found in a wide range of pharmaceuticals and agrochemicals , potential research directions could include exploring its biological activity, optimizing its synthesis, or investigating its mechanism of action.

properties

IUPAC Name

N-butan-2-yl-6-oxo-N-(pyridin-4-ylmethyl)-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-12(2)19(11-13-7-9-17-10-8-13)16(21)14-5-4-6-15(20)18-14/h4-10,12H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBIBQMGPFXFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=NC=C1)C(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide
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N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide
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N-(sec-butyl)-6-oxo-N-(pyridin-4-ylmethyl)-1,6-dihydropyridine-2-carboxamide

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